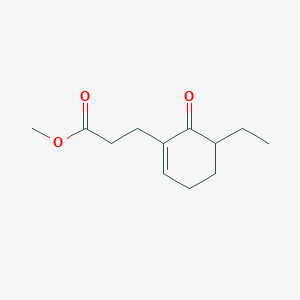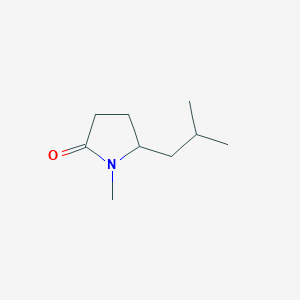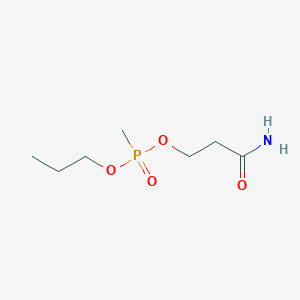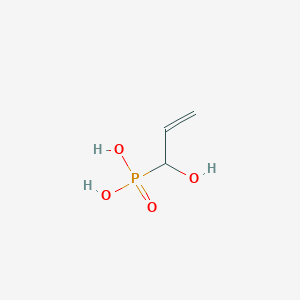
(1-Hydroxyprop-2-en-1-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxyprop-2-en-1-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hydroxyprop-2-en-1-yl moiety. This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyprop-2-en-1-yl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acids, including this compound, often involves the hydrolysis of phosphorus trichloride with water or steam. This process yields phosphonic acid, which can then be further functionalized to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxyprop-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
(1-Hydroxyprop-2-en-1-yl)phosphonic acid finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of (1-Hydroxyprop-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction often involves the formation of stable complexes with the enzyme, leading to altered biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphorous acid (H₃PO₃): Shares similar structural features but differs in its reactivity and applications.
Ethephon ((2-Chloroethyl)phosphonic acid): Used as a plant growth regulator and exhibits different biological activity.
Uniqueness: (1-Hydroxyprop-2-en-1-yl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its diverse applications in multiple fields highlight its significance .
Eigenschaften
IUPAC Name |
1-hydroxyprop-2-enylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(4)8(5,6)7/h2-4H,1H2,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDJVQUPNAJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00820003 |
Source


|
| Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61175-20-0 |
Source


|
| Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

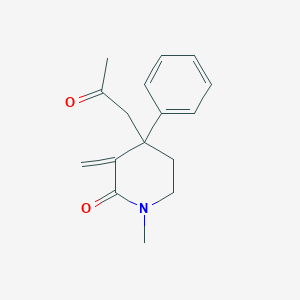


![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)

![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
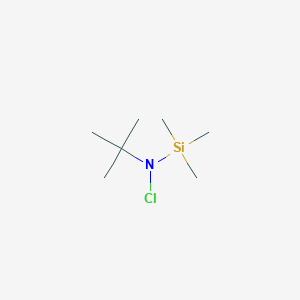

![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
